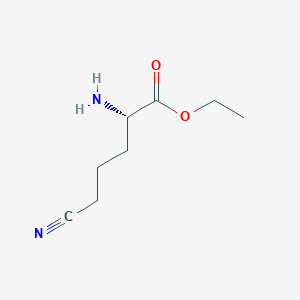![molecular formula C9H11N3S2 B13800999 5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B13800999.png)
5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine is a heterocyclic compound that belongs to the thiazolopyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an attractive candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like potassium carbonate or sodium hydride to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure high purity and yield in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit topoisomerase I, an enzyme involved in DNA replication, leading to the suppression of cancer cell proliferation . Additionally, the compound may interact with other cellular targets, such as receptors and enzymes, to exert its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These compounds have been studied for their topoisomerase I inhibitory activity and potential anticancer properties.
Thiazolothiazoles: Known for their applications in organic electronics and optoelectronic devices.
Thiazolo[5,4-d]pyrimidine derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including antiproliferative and antimicrobial properties.
Uniqueness
5-Methyl-7-(propylthio)thiazolo[5,4-d]pyrimidine stands out due to its unique combination of a thiazole and pyrimidine ring, along with the presence of a propylthio group. This structural uniqueness contributes to its diverse biological activities and potential therapeutic applications .
Eigenschaften
Molekularformel |
C9H11N3S2 |
|---|---|
Molekulargewicht |
225.3 g/mol |
IUPAC-Name |
5-methyl-7-propylsulfanyl-[1,3]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C9H11N3S2/c1-3-4-13-8-7-9(14-5-10-7)12-6(2)11-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
LJUHPHVEQPILOK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC(=NC2=C1N=CS2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


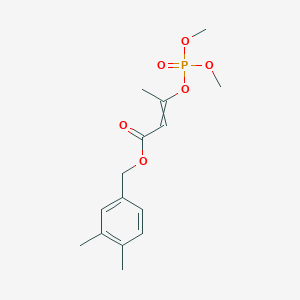
![3-[3-(2-Iodoacetamido)propylcarbamoyl]-PROXYL](/img/structure/B13800929.png)
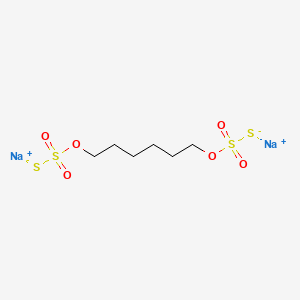
![3,5-Diiodo-2-[[[(phenoxyacetyl)amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13800938.png)
![Furo[2,3-g]-1,2-benzisoxazole](/img/structure/B13800948.png)
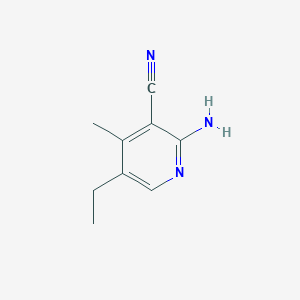
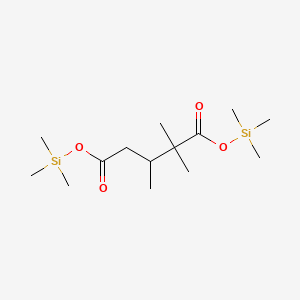
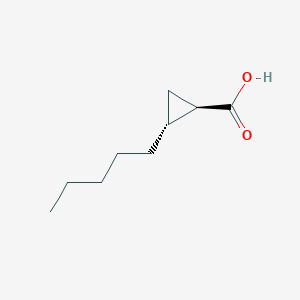
![Piperazine, 1,4-bis[(1,1-dimethylethyl)thio]-](/img/structure/B13800965.png)
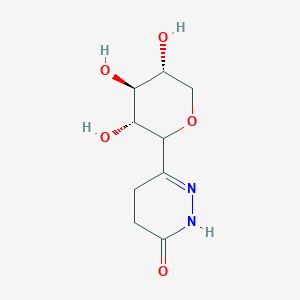
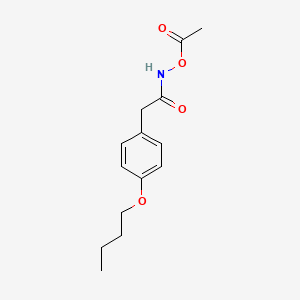
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-ethoxyphenyl]-1-(1-ethyl-2-methyl-1H-indol-3-yl)-1,3-dihydro-3-oxo-, ethyl ester](/img/structure/B13800991.png)
